molecular formula C5H5ClO3 B1630740 Allyl chlorooxoacetate CAS No. 74503-07-4

Allyl chlorooxoacetate

Cat. No.: B1630740
CAS No.: 74503-07-4
M. Wt: 148.54 g/mol
InChI Key: HNOLIWBAJVIBOU-UHFFFAOYSA-N
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Description

Allyl chlorooxoacetate is an organic compound with the molecular formula C5H5ClO3. It is known for its applications in various chemical reactions and industrial processes. The compound is characterized by the presence of an allyl group attached to a chlorooxoacetate moiety, making it a versatile intermediate in organic synthesis.

Mechanism of Action

Target of Action

Allyl chlorooxoacetate is an organic compound used primarily as a reagent in organic synthesis It’s worth noting that similar compounds, such as allyl isothiocyanate, have been shown to interact with multiple cell signaling pathways .

Mode of Action

It’s known that this compound can participate in various organic synthesis reactions, such as esterification, ester condensation, ester hydrolysis, and ester exchange . In a similar vein, allyl isothiocyanate has been shown to modulate multiple cell signaling pathways related to oxidative stress, inflammation, cell proliferation, cell cycle arrest, apoptosis, angiogenesis, invasion, and metastasis .

Biochemical Pathways

These pathways include those related to oxidative stress, inflammation, cell proliferation, cell cycle arrest, apoptosis, angiogenesis, invasion, and metastasis .

Pharmacokinetics

It’s important to note that the compound is soluble in water and organic solvents, such as ethanol, methanol, and ether , which could potentially influence its bioavailability.

Result of Action

It’s known that this compound can participate in various organic synthesis reactions . Similar compounds, such as allyl isothiocyanate, have been shown to inhibit tumorigenesis without any toxicity and undesirable side effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it’s known that the compound should be stored at room temperature . Additionally, it should be handled with care due to its irritant properties and should be kept away from strong oxidizing agents and strong bases to prevent dangerous reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Allyl chlorooxoacetate can be synthesized through the reaction of oxalyl chloride with allyl alcohol. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity and yield. The general reaction scheme is as follows: [ \text{C2O2Cl2} + \text{C3H5OH} \rightarrow \text{C5H5ClO3} + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using oxalyl chloride and allyl alcohol. The reaction is carried out in a controlled environment to manage the exothermic nature of the process and to ensure the safety of the operators. The product is then purified through distillation or recrystallization to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: Allyl chlorooxoacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo compounds.

    Reduction: Reduction reactions can convert this compound into alcohols or other reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of oxo compounds.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Allyl chlorooxoacetate has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Investigated for its potential use in drug development and synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of pesticides, fungicides, and other industrial chemicals.

Comparison with Similar Compounds

    Allyl acetate: Similar in structure but lacks the chlorooxo group.

    Allyl chloride: Contains a chloro group but lacks the oxoacetate moiety.

    Allyl alcohol: Contains an alcohol group instead of the chlorooxoacetate moiety.

Uniqueness: Allyl chlorooxoacetate is unique due to the presence of both the allyl and chlorooxoacetate groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic chemistry.

Properties

IUPAC Name

prop-2-enyl 2-chloro-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClO3/c1-2-3-9-5(8)4(6)7/h2H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNOLIWBAJVIBOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90996004
Record name Prop-2-en-1-yl chloro(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90996004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74503-07-4
Record name 2-Propen-1-yl 2-chloro-2-oxoacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74503-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Allyl chlorooxoacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074503074
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prop-2-en-1-yl chloro(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90996004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Allyl chlorooxoacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.070.797
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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